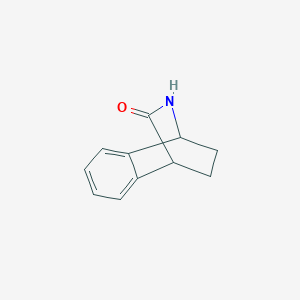
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a fused bicyclic structure, which includes an isoquinoline core and an additional ethano bridge. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The ethano bridge can be introduced through subsequent cyclization reactions.
Example Reaction:
Starting Materials: Aromatic amine, aldehyde or ketone
Catalyst: Acid (e.g., hydrochloric acid, sulfuric acid)
Conditions: Reflux, solvent (e.g., ethanol, methanol)
Industrial Production Methods
In an industrial setting, the production of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of functional groups at specific positions on the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenation (chlorine, bromine), nitration (nitric acid)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroisoquinoline derivatives
Substitution: Halogenated or nitrated isoquinoline derivatives
Applications De Recherche Scientifique
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can be compared with other isoquinoline derivatives, such as:
Isoquinoline: Lacks the ethano bridge, simpler structure.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated isoquinoline core.
Quinoline: Similar structure but with a nitrogen atom in a different position.
The uniqueness of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- lies in its fused bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-9-5-6-10(12-11)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBPNUGGTKXXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307635 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3118-16-9 |
Source


|
| Record name | NSC193542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




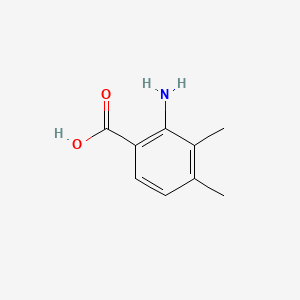
![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)

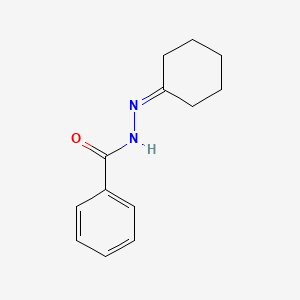

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)
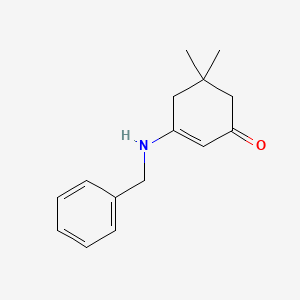
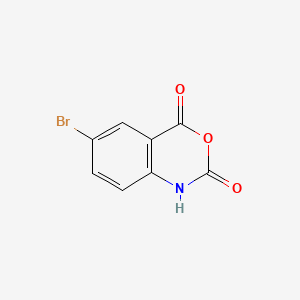
![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)

